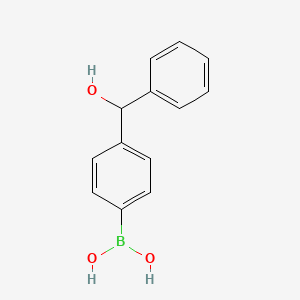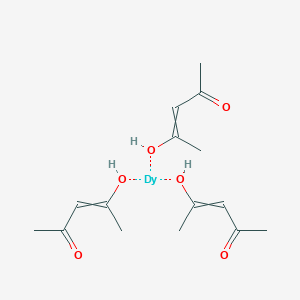
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H13BO3 . It has a molecular weight of 228.06 . Boronic acids are commonly studied boron compounds in organic chemistry .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known . Direct boronylation of phenyl rings can be used for the synthesis of phenylboronic acids as an atom-economy method .Molecular Structure Analysis
The molecular structure of “(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is determined by its molecular formula, C13H13BO3 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Boronic acids, including “(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid”, can participate in various chemical reactions. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Phenyl boronic acids can readily bind with carbohydrates in water through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Coupling
The compound is used as a reagent in Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. The reaction is known for its mild and functional group tolerant conditions, making it widely applicable in various fields .
Stille Coupling
Similar to Suzuki-Miyaura coupling, 4-Hydroxy(phenyl)methylphenylboronic Acid can also be used in Stille coupling reactions . This is another type of palladium-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds.
Preparation of Palladium (II) Thiocarboxamide Complexes
The compound can be used in the preparation of Palladium (II) thiocarboxamide complexes . These complexes are used as catalysts in Suzuki coupling .
Synthesis of Push-Pull Arylvinyldiazine Chromophores
4-Hydroxy(phenyl)methylphenylboronic Acid can be used in the synthesis of push-pull arylvinyldiazine chromophores . These chromophores have interesting photophysical properties .
Ligand-Free Copper-Catalyzed Coupling
The compound can be used in ligand-free copper-catalyzed coupling . This is a type of reaction that allows for the formation of carbon-carbon bonds without the need for a ligand .
Wirkmechanismus
The mechanism of action of boronic acids is largely dependent on their ability to form reversible covalent bonds with diols, which are incorporated in carbohydrates . This property allows boronic acids to interact with biological systems, influencing their selectivity, physicochemical, and pharmacokinetic characteristics .
Safety and Hazards
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
[4-[hydroxy(phenyl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVEVNHPYZAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)


